3-Benzyl-1-(4-nitrophenyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-1-(4-nitrophenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-20(22)18-10-8-17(9-11-18)19-12-4-7-16(14-19)13-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXSQASPXUFKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 Benzyl 1 4 Nitrophenyl Piperidine and Analogues
Established Synthetic Routes for Piperidine (B6355638) Ring Formation
The formation of the piperidine ring is a foundational step in the synthesis of many complex heterocyclic compounds. nih.gov A variety of synthetic strategies have been developed, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. These methods can be broadly categorized into nucleophilic substitution, cyclization and annulation reactions, and multicomponent strategies. nih.gov
Nucleophilic Substitution Approaches for Piperidine Ring Formation
One of the most traditional and straightforward methods for constructing the piperidine ring involves the double nucleophilic substitution of an acyclic precursor. This typically entails the reaction of a primary amine with a 1,5-dihaloalkane. organic-chemistry.org The nitrogen atom of the amine acts as a nucleophile, displacing the two terminal halides to form the six-membered ring. Microwave irradiation has been shown to facilitate this cyclocondensation in an alkaline aqueous medium, providing an efficient route to N-substituted piperidines. organic-chemistry.org
Another classical approach is the hydrogenation of pyridine (B92270) derivatives. nih.gov Substituted pyridines can be reduced under various conditions, often using transition metal catalysts like platinum, palladium, or rhodium, to yield the corresponding saturated piperidine ring. nih.govresearchgate.net For instance, the heterogeneous catalytic hydrogenation of a 3-benzylpyridine (B1203931) precursor would directly yield 3-benzylpiperidine (B85744). researchgate.net The choice of catalyst and reaction conditions (temperature, pressure) is crucial for achieving high conversion and selectivity. researchgate.net
Cyclization and Annulation Reactions in Piperidine Synthesis
Intramolecular cyclization reactions represent a powerful and versatile strategy for piperidine synthesis. These methods involve forming one or two bonds in a single acyclic precursor to close the ring. Common approaches include:
Reductive Amination: Intramolecular reductive amination of δ-aminoketones or aldehydes is a widely used method. The initial formation of a cyclic iminium ion is followed by reduction to yield the piperidine.
Radical Cyclization: Radical-mediated cyclizations offer an alternative pathway, particularly for constructing highly substituted rings. nih.gov For example, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can produce 2,4-disubstituted piperidines. organic-chemistry.org Cobalt-catalyzed and electrolysis-driven intramolecular radical C-H amination/cyclization of linear amines have also been developed. nih.gov
Hydroamination: The intramolecular hydroamination of N-allenyl carbamates, catalyzed by gold(I) complexes, is an effective method for forming various cyclic amines, including piperidines. organic-chemistry.org
Annulation reactions, where a new ring is formed on an existing molecular fragment, are also prevalent. nih.govrsc.org These can be intermolecular processes involving two or more components that come together to form the ring. nih.gov Organocatalytic Mannich-reductive cyclization, a type of [4+2] annulation, allows for the one-pot synthesis of functionalized piperidines with high enantioselectivity. rsc.org
Multicomponent Reaction Strategies for Complex Piperidine Structures
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. acs.orgtaylorfrancis.com MCRs are particularly valuable for generating molecular diversity and constructing complex piperidine scaffolds in a step- and atom-economical manner. acs.org
Several MCRs have been developed for piperidine synthesis. rsc.org A common example involves the condensation of an aldehyde, an amine, and an active methylene (B1212753) compound, such as an acetoacetate (B1235776) ester. rsc.orgrsc.org Various catalysts, including Lewis acids like Yb(OTf)₃, and even biocatalysts like immobilized lipases, have been employed to promote these reactions, often leading to highly functionalized piperidines in good yields. rsc.orgtandfonline.com A four-component reaction between substituted nitrostyrenes, aromatic aldehydes, ammonium (B1175870) acetate, and dialkyl malonates has also been developed for the diversity-oriented synthesis of polysubstituted 2-piperidinones, which can be further converted to piperidines. acs.org
| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Reference |
| Biocatalytic MCR | Benzaldehyde, Aniline (B41778), Acetoacetate Ester | Immobilized Candida antarctica lipase (B570770) B (CALB) | Reusable catalyst, good yields (45–91%), environmentally friendly. | rsc.orgrsc.org |
| Lewis Acid-Catalyzed MCR | Dimethyl malonate, Formaldehyde O-benzyl oxime | Yb(OTf)₃ / AgOTf | Mild conditions, high yield, produces piperidone building block. | tandfonline.com |
| Four-Component Reaction | Nitrostyrenes, Aromatic aldehydes, Dialkyl malonates, Ammonium acetate | One-pot | High stereoselectivity, generates diverse piperidinone structures. | acs.org |
Functionalization and Derivatization of the Piperidine Core
The synthesis of 3-Benzyl-1-(4-nitrophenyl)piperidine can be efficiently achieved by first preparing the 3-benzylpiperidine core and then introducing the 1-(4-nitrophenyl) substituent. This modular approach allows for late-stage functionalization and the creation of diverse analogues.
A convenient method for preparing the 3-benzylpiperidine core starts with pyridine-3-carboxaldehyde. researchgate.net Addition of a substituted phenylmagnesium bromide (a Grignard reagent) to the aldehyde, followed by a one-pot deoxygenation and saturation of the pyridine ring using a palladium catalyst, yields the desired 3-(substituted benzyl)piperidine. researchgate.net
Once 3-benzylpiperidine is obtained, the final step is the introduction of the 4-nitrophenyl group onto the piperidine nitrogen. This is typically accomplished via a nucleophilic aromatic substitution (SNA_r) reaction. nih.gov The secondary amine of 3-benzylpiperidine acts as a nucleophile, attacking an electron-deficient aromatic ring such as 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene. The reaction displaces the halide leaving group to form the N-C aryl bond, yielding this compound. mdpi.com
| Step | Starting Material | Reagents | Product | Reference |
| Core Synthesis | Pyridine-3-carboxaldehyde | 1. Phenylmagnesium bromide; 2. H₂, Pd catalyst | 3-Benzylpiperidine | researchgate.net |
| N-Arylation | 3-Benzylpiperidine | 1-Fluoro-4-nitrobenzene, Base (e.g., K₂CO₃) | This compound | mdpi.comnih.gov |
Modifications at the 1-Nitrophenyl Moiety
The 1-(4-nitrophenyl) group offers several opportunities for further chemical modification, allowing for the synthesis of a wide range of analogues. The nitro group is a versatile functional handle that can be readily transformed.
Reduction to Aniline: The most common transformation is the reduction of the nitro group to an amine (aniline). This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd, Pt, or Ni), or chemical reagents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media. The resulting 1-(4-aminophenyl) derivative can then be used in a multitude of subsequent reactions, including acylation, sulfonylation, and diazotization followed by Sandmeyer or related reactions to introduce a wide variety of substituents.
Nucleophilic Aromatic Substitution: The synthesis can be adapted to introduce different substituents on the phenyl ring by starting with differently substituted 4-halonitrobenzene precursors in the N-arylation step. For example, using 2-fluoro-5-nitrotoluene (B1294961) would result in a methyl group and a nitro group on the N-phenyl ring.
Substitutions on the 3-Benzyl Group
The 3-benzyl group provides another site for structural modification, primarily on its phenyl ring. These modifications can be introduced either by altering the starting materials or by direct functionalization of the final compound.
Varying the Grignard Reagent: In the synthesis of the 3-benzylpiperidine core described by Ágai et al., using a substituted phenylmagnesium bromide allows for the direct installation of various functional groups on the benzyl (B1604629) ring. researchgate.net For example, using 4-methoxyphenylmagnesium bromide would yield a 3-(4-methoxybenzyl)piperidine (B154740) core.
Electrophilic Aromatic Substitution: The benzyl ring of this compound can undergo electrophilic aromatic substitution reactions. The benzylic group is an ortho-, para-director. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation would be expected to introduce substituents at the ortho and para positions of the benzyl ring. The reaction conditions would need to be carefully controlled to avoid undesired side reactions on the electron-rich N-phenylpiperidine moiety.
Diversification of the Piperidine Ring Substituents
The strategic diversification of substituents on the piperidine ring of this compound and its analogues is a key aspect of medicinal chemistry and drug discovery. This process allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Various synthetic methodologies have been developed to introduce a wide range of functional groups at different positions of the piperidine core.
One prominent strategy involves the direct C-H functionalization of the piperidine ring. This modern approach offers an efficient way to introduce substituents without the need for pre-functionalized starting materials. For instance, rhodium-catalyzed C-H insertion reactions have been successfully employed to introduce arylacetate groups at the C2, C3, and C4 positions of the piperidine ring. nih.gov The regioselectivity of these reactions can be controlled by the choice of catalyst and the nature of the nitrogen-protecting group. nih.gov
Another powerful technique for diversifying the piperidine scaffold is through palladium-catalyzed cross-coupling reactions. The ortho-arylation of N-benzylpiperidines with arylboronic acid pinacol (B44631) esters (Ar-BPin) via a directed C-H bond activation has been reported. semanticscholar.orgrsc.org This methodology allows for the direct introduction of various aryl groups onto the benzylic position of the piperidine-containing molecule. semanticscholar.orgrsc.org
Furthermore, the generation of iminium ion intermediates from N-alkyl piperidines provides a versatile platform for introducing a variety of carbon-based nucleophiles at the α-position to the nitrogen atom. This method has been successfully applied in the alkylation, azinylation, and trifluoromethylation of the piperidine ring. acs.org The process involves the selective formation of an endo-cyclic iminium ion, which then reacts with the chosen nucleophile. acs.org
The synthesis of 3-alkylpiperidines can also be achieved through the regioselective alkylation of Δ¹-piperideine. odu.edu This intermediate can be generated from piperidine and subsequently alkylated at the 3-position using various alkyl halides. Reduction of the resulting 3-alkyl-Δ²-piperideine yields the desired 3-alkylpiperidine. odu.edu
A summary of different synthetic strategies for the diversification of the piperidine ring is presented in the table below.
| Synthetic Strategy |
These methodologies highlight the diverse and powerful tools available to chemists for the structural modification of the piperidine ring in molecules such as this compound. The ability to selectively introduce a wide array of substituents is crucial for exploring the structure-activity relationships and optimizing the therapeutic potential of this class of compounds.
Structural Characterization and Conformational Analysis of 3 Benzyl 1 4 Nitrophenyl Piperidine
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to determining the structure of organic molecules. By analyzing the interaction of 3-Benzyl-1-(4-nitrophenyl)piperidine with electromagnetic radiation, specific details about its atomic composition and bonding can be ascertained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide critical information on the chemical environment of each proton and carbon atom.
In ¹H NMR, the signals corresponding to the protons on the piperidine (B6355638) ring typically appear in the aliphatic region, while the aromatic protons of the benzyl (B1604629) and nitrophenyl groups resonate in the downfield aromatic region. The integration of these signals corresponds to the number of protons, and their splitting patterns (multiplicity) reveal adjacent proton-proton couplings, which helps to establish the connectivity within the molecule. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further confirm these assignments by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.
The ¹³C NMR spectrum displays distinct signals for each unique carbon atom. The carbons of the piperidine ring are observed in the upfield region, while the aromatic carbons appear further downfield. The carbon attached to the nitro group is typically deshielded and appears at a lower field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are predicted values based on analogous structures; actual experimental values may vary.)
| Atom Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Piperidine Ring Protons | 1.5 - 4.0 | 25 - 60 |
| Benzyl CH₂ Protons | 2.5 - 3.0 | 35 - 45 |
| Benzyl Aromatic Protons | 7.1 - 7.4 | 126 - 140 |
| Nitrophenyl Aromatic Protons | 6.8 - 8.2 | 112 - 155 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
Key vibrational modes include C-H stretching vibrations from the aliphatic piperidine ring and the aromatic rings. The presence of the nitro group is confirmed by strong symmetric and asymmetric stretching bands, typically observed around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-N stretching vibrations from the bond between the piperidine nitrogen and the nitrophenyl ring would also be present. Aromatic C=C stretching bands are expected in the 1600-1450 cm⁻¹ region.
Raman spectroscopy provides complementary information, particularly for symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Nitro (NO₂) | Asymmetric Stretching | ~1520 |
| Nitro (NO₂) | Symmetric Stretching | ~1340 |
| C-N | Stretching | 1300 - 1200 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the chromophores present, namely the benzyl and, more significantly, the 4-nitrophenyl groups.
The spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic rings. The 4-nitrophenyl group, in particular, exhibits a strong absorption band due to the extended conjugation between the phenyl ring and the nitro group. This band is often associated with an intramolecular charge transfer character. The presence of the nitrogen lone pair on the piperidine ring can lead to n → π* transitions, although these are typically weaker and may be obscured by the more intense π → π* absorptions. The position of the maximum absorption (λ_max) can be influenced by the solvent polarity.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₈H₂₀N₂O₂), HRMS would provide an exact mass measurement consistent with this formula, distinguishing it from other isomers. The fragmentation pattern observed in the mass spectrum can also offer structural information, revealing stable fragments that correspond to the loss of specific moieties like the benzyl or nitro groups.
Solid-State Structural Determination: X-ray Crystallography
While spectroscopic methods provide data on molecular connectivity and functional groups, X-ray crystallography offers a definitive view of the molecule's three-dimensional structure in the solid state.
Crystal Structure Determination and Analysis of Molecular Geometry
Single-crystal X-ray diffraction analysis would provide precise atomic coordinates for this compound. This data allows for the accurate determination of bond lengths, bond angles, and torsion angles.
Intermolecular Interactions in the Crystalline State (e.g., Hydrogen Bonding, π-Stacking)
In the solid state, the packing of this compound molecules would be governed by a combination of weak intermolecular forces, as the molecule lacks strong hydrogen bond donors like N-H or O-H groups. The primary interactions expected are weak C-H···O hydrogen bonds and various forms of π-stacking.
Weak Hydrogen Bonding: The electron-rich oxygen atoms of the nitro group are strong hydrogen bond acceptors. They can form weak, non-classical hydrogen bonds with aromatic and aliphatic C-H groups from neighboring molecules. In similar crystalline structures, such as 1-benzoyl-4-(4-nitrophenyl)piperazine, weak C-H···O contacts are observed to be significant drivers of the crystal packing. nih.gov These interactions, though individually weak, are numerous and collectively contribute to the stability of the crystal lattice.
π-Stacking and Other Interactions: The presence of two aromatic rings, the benzyl group and the nitrophenyl group, allows for significant π-system interactions.
π–π Stacking: Face-to-face or offset stacking between the phenyl ring of the benzyl group and the nitrophenyl ring of an adjacent molecule is highly probable. The electron-poor nature of the nitrophenyl ring makes it an excellent partner for such interactions. nih.gov Studies on nitrophenyl derivatives frequently show extensive π-stacking, which can include nitro–π interactions, where the nitro group itself stacks with an aromatic ring. researchgate.netresearchgate.net
C-H···π Interactions: The aromatic rings can also act as acceptors for hydrogen bonds from C-H donors on adjacent molecules, an interaction commonly observed in piperazine (B1678402) and piperidine derivatives. nih.gov
Dispersion forces, or van der Waals interactions, would also play a crucial role, particularly given the large surface area of the molecule. researchgate.net
Below is a table summarizing the likely intermolecular interactions.
| Interaction Type | Donor Group | Acceptor Group | Typical Distance (Å) |
| Weak Hydrogen Bond | C-H (piperidine, benzyl, nitrophenyl) | O (nitro group) | 2.1 - 2.9 |
| π–π Stacking | Nitrophenyl Ring | Benzyl Ring / Nitrophenyl Ring | 3.3 - 3.8 |
| C-H···π Interaction | C-H (piperidine, benzyl) | Aromatic π-system | 2.5 - 2.9 |
Conformational Landscape and Dynamics
The conformational behavior of this compound is determined by the energetic preferences of the piperidine ring and its three bulky substituents.
Analysis of Piperidine Ring Conformation (e.g., Chair Conformation and Distortion)
Like cyclohexane (B81311), the piperidine ring strongly favors a non-planar chair conformation, which effectively minimizes both angle strain and torsional strain by staggering all the C-C bonds. wikipedia.orglibretexts.org Alternative conformations like the boat or twist-boat are significantly higher in energy and are typically only relevant as transition states. libretexts.org
For a substituted piperidine, the chair conformation is the most stable. In this compound, the large benzyl group at the C3 position will have a strong preference for the equatorial position to avoid sterically unfavorable 1,3-diaxial interactions with the axial hydrogens on C5. pressbooks.pubmsu.edu Placing the benzyl group in the axial position would introduce significant steric strain, destabilizing that conformer.
The N-(4-nitrophenyl) substituent introduces a potential distortion. The lone pair of electrons on the piperidine nitrogen can delocalize into the π-system of the electron-deficient nitrophenyl ring. acs.org This conjugation imparts a partial double-bond character to the N-C(aryl) bond, forcing the nitrogen atom and its three attached carbons (C2, C6, and the ipso-carbon of the phenyl ring) to adopt a more planar, sp²-hybridized geometry. This effect can lead to a slight flattening of the chair conformation at the nitrogen atom. acs.org
Rotational Barriers and Conformational Preferences of Substituent Groups
The conformational flexibility of the molecule is not limited to the ring inversion but also includes rotation around the single bonds connecting the substituents to the ring.
N-(4-nitrophenyl) Group: Rotation around the N-C(aryl) bond is restricted due to the partial double-bond character discussed above. acs.org This creates a significant rotational barrier. In related N-arylpiperidines, the aryl group often prefers a conformation where its plane nearly bisects the piperidine ring, which represents a balance between maximizing π-orbital overlap and minimizing steric hindrance with the C2 and C6 hydrogens. acs.org
Benzyl Group: The benzyl group, preferentially in the equatorial position, also has rotational freedom around the C3-CH₂(benzyl) bond. The barrier to this rotation is determined by steric interactions between the benzyl's phenyl ring and the piperidine ring. The phenyl group will orient itself to minimize these clashes. The steric demand of a benzyl group is significant, with an A-value (a measure of steric bulk) of approximately 1.81 kcal/mol in cyclohexane systems. rsc.org
Influence of Substituents on Molecular Conformation
The Benzyl Group's Steric Influence: The benzyl group at the 3-position is sterically demanding. Its overwhelming preference for the equatorial position is the single most dominant factor in dictating the piperidine ring's chair conformation. pressbooks.pub Any equilibrium between chair conformers would be heavily skewed (>99%) toward the conformer with the equatorial benzyl group.
The final conformation is a delicate balance. The piperidine ring adopts a chair form with the benzyl group locked into the equatorial position. The geometry at the nitrogen atom is slightly flattened due to conjugation with the nitrophenyl ring, which itself has a preferred rotational orientation. This interplay of steric and electronic factors leads to a well-defined, low-energy conformation. d-nb.inforesearchgate.net
The table below summarizes the expected conformational preferences.
| Substituent | Position | Preferred Orientation | Primary Driving Force |
| 4-Nitrophenyl | N1 | N/A (Exocyclic) | Electronic (Conjugation) |
| Benzyl | C3 | Equatorial | Steric (Minimizing 1,3-diaxial strain) |
Advanced Computational and Theoretical Investigations of 3 Benzyl 1 4 Nitrophenyl Piperidine
Quantum Chemical Approaches
Quantum chemistry methods are used to solve the Schrödinger equation for a molecule, yielding information about its energy, electron distribution, and other electronic properties. These approaches are fundamental to modern chemical research, providing a microscopic understanding of molecular behavior.
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. nih.gov It is used to determine the electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction. nih.gov For 3-Benzyl-1-(4-nitrophenyl)piperidine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's three-dimensional geometry to its lowest energy state. researchgate.netresearchgate.net
These calculations would yield critical data on bond lengths, bond angles, and dihedral angles, revealing structural details such as the conformation of the piperidine (B6355638) ring (likely a chair conformation) and the relative orientations of the benzyl (B1604629) and nitrophenyl substituents. nih.govresearchgate.net Furthermore, DFT is used to compute various electronic properties that describe the molecule's stability and reactivity. nih.gov
Illustrative Geometrical Parameters: An optimized geometry calculation for a similar piperidine derivative, (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, confirmed a chair conformation for the piperidine ring. nih.gov It is expected that this compound would adopt a similar low-energy conformation.
Illustrative Data Table for Optimized Geometrical Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Total Energy (Hartree) | -1057.8 |
| Dipole Moment (Debye) | 5.9 |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions, such as the piperidine nitrogen and the benzyl ring, which can donate electron density. Conversely, the LUMO would be centered on the electron-deficient 4-nitrophenyl group, particularly the nitro moiety, which is a strong electron acceptor. researchgate.net The relatively small energy gap anticipated for this molecule would suggest a high degree of polarizability and reactivity, indicating the potential for intramolecular charge transfer (ICT) from the benzyl-piperidine portion to the nitrophenyl ring. researchgate.net This ICT is a key factor in determining the molecule's electronic properties. dntb.gov.ua
Illustrative FMO Data: Studies on other nitro-aromatic compounds consistently show the LUMO localized on the nitro-substituted ring, facilitating charge transfer. researchgate.net The energy gap is a determinant of molecular softness; a smaller gap implies a softer, more reactive molecule. researchgate.net
Illustrative Data Table for FMO Properties (Hypothetical)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -2.8 |
| Energy Gap (ΔE) | 3.7 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. The primary utility of NBO analysis is to quantify intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. dntb.gov.ua
Illustrative NBO Interaction Data: In a theoretical study of a benzyl-containing compound, NBO analysis revealed significant stabilization energies arising from hyperconjugative interactions, confirming intramolecular charge transfer. dntb.gov.ua
Illustrative Data Table for NBO Analysis (Hypothetical)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) Npiperidine | π(Cnitro-ring-Cnitro-ring) | 8.5 |
| π(Cbenzyl-Cbenzyl) | π(Cnitro-ring-Cnitro-ring) | 15.2 |
Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and predict the reactive sites within a molecule. dntb.gov.ua The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. researchgate.net
For this compound, the MEP map would clearly show the most negative potential (red) localized on the oxygen atoms of the nitro group, identifying them as the primary sites for interaction with electrophiles or hydrogen bond donors. dntb.gov.ua Conversely, positive potential (blue) would likely be found around the hydrogen atoms of the piperidine ring and the aromatic rings, particularly those adjacent to the electron-withdrawing nitro group. This analysis provides a clear, intuitive guide to the molecule's intermolecular interaction patterns and chemical reactivity.
Topological analyses of electron density provide a more profound understanding of chemical bonding. The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, analyzes the topology of the electron density to partition a molecule into atomic basins and characterize the nature of chemical bonds through properties at the bond critical points (BCPs).
For this compound, AIM analysis would be used to characterize the C-N, C-C, C-H, and N-O bonds, distinguishing between covalent and weaker non-covalent interactions. The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are complementary methods that map the spatial localization of electrons. nih.gov These maps reveal the regions corresponding to core electrons, covalent bonds, and lone pairs. In the context of the target molecule, ELF and LOL would visually confirm the positions of the nitrogen lone pair on the piperidine ring and the delocalization of π-electrons across the aromatic systems.
Molecular Modeling and Simulation
While quantum chemical methods focus on the static properties of a single molecule, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and their interactions with their environment over time.
Molecular dynamics (MD) simulations, for instance, could be used to study the conformational flexibility of this compound. An MD simulation would track the movements of the atoms over time, revealing the preferred conformations of the piperidine ring and the rotational freedom of the benzyl and nitrophenyl substituents. nih.gov Furthermore, if this molecule were being investigated as a potential drug candidate, molecular docking simulations would be performed. Docking predicts the preferred binding orientation of the molecule within the active site of a target protein, providing insights into its potential biological activity and mechanism of action. nih.govresearchgate.net These simulations are crucial for structure-based drug design and for understanding how the molecule interacts with biological systems. nih.gov
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a specific protein target.
For a compound like this compound, molecular docking studies would be essential to identify potential biological targets and to understand the key interactions driving its binding affinity. The process would involve:
Target Selection: Identifying potential protein targets based on the structural similarity of the compound to known biologically active molecules.
Binding Site Prediction: Locating the most probable binding site on the target protein.
Scoring: Calculating the binding energy to estimate the strength of the ligand-target interaction.
A typical output from such a study would include a table detailing the binding energies and the specific amino acid residues involved in the interaction. For instance, studies on similar N-benzyl piperidine scaffolds often reveal crucial cation-π interactions with the target protein. However, no specific molecular docking studies for this compound have been reported.
Molecular Dynamics Simulations for Binding Stability and Conformational Trajectories
Molecular dynamics (MD) simulations are a powerful tool for understanding the physical movements of atoms and molecules over time. In the context of ligand-target interactions, MD simulations can provide insights into the stability of the docked complex and the conformational changes that occur upon binding.
An MD simulation for this compound complexed with a putative target would involve simulating the molecular motions of the system over a specific time period. The analysis of the resulting trajectory would reveal:
Binding Stability: Whether the ligand remains stably bound to the active site of the protein.
Conformational Changes: How the ligand and the protein adapt their conformations to optimize their interaction.
Interaction Dynamics: The nature and duration of specific interactions, such as hydrogen bonds and hydrophobic contacts.
While MD simulations have been performed on various piperidine analogs to assess their binding stability, no such studies have been published for this compound.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
QSAR and QSPR studies are statistical methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR).
Development of Predictive Models for Biological Activity or Properties
A QSAR study on a series of compounds including this compound would involve developing a predictive model that can estimate the biological activity of new, unsynthesized analogs. This would typically involve a dataset of compounds with known activities and the calculation of various molecular descriptors. A study on a series of 3-(4-benzylpiperidin-1-yl)propylamine congeners, which share some structural similarity, utilized the linear free energy related (LFER) model of Hansch to explore relationships between structure and CCR5 receptor binding affinity nih.gov. However, no specific QSAR models have been developed for this compound.
Correlation of Physicochemical Descriptors with Activity
In a QSAR analysis, various physicochemical descriptors are correlated with the biological activity of the compounds. These descriptors can include:
Hydrophobicity (e.g., logP): The lipophilicity of the molecule, which influences its ability to cross cell membranes.
Electronic parameters (e.g., Hammett constants): Describing the electron-donating or electron-withdrawing nature of substituents.
Steric parameters (e.g., molar refractivity): Relating to the size and shape of the molecule.
For the related 3-(4-benzylpiperidin-1-yl)propylamine derivatives, Hansch analysis highlighted the importance of lipophilicity and electron-donating substituents for their binding affinity nih.gov. A similar analysis for this compound would be necessary to understand its structure-activity relationship, but such data is not currently available.
3D-QSAR Methodologies (Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), Molecular Field Analysis (MFA))
3D-QSAR methods extend the traditional QSAR approach by considering the three-dimensional properties of molecules. These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to create a 3D model of the ligand-receptor interaction space.
For a set of analogs including this compound, a 3D-QSAR study would generate contour maps that visualize the regions where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for biological activity. In the study of 3-(4-benzylpiperidin-1-yl)propylamine congeners, 3D-QSAR analyses using MSA, RSA, and MFA were performed, with the MSA model showing the importance of the relative negative charge for binding affinity nih.gov. Again, no specific 3D-QSAR studies have been published for this compound.
Exploration of Nonlinear Optical (NLO) Properties and Applications
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO properties of organic molecules are often related to the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.
The structure of this compound, with its nitrophenyl group (an electron acceptor), suggests that it could potentially exhibit NLO properties. Theoretical investigations would involve quantum chemical calculations to determine its hyperpolarizability (β), a measure of the NLO response. Studies on other nitrophenyl derivatives have shown that they can possess significant NLO properties researchgate.net. However, there are no published computational or experimental studies on the NLO properties of this compound.
Chemical Reactivity and Transformation Studies of 3 Benzyl 1 4 Nitrophenyl Piperidine
Reactivity Profiles of the Nitro Group
The nitro group on the phenyl ring is a powerful electron-withdrawing group, which profoundly influences the molecule's reactivity. It deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic attack. Furthermore, the nitro group itself is susceptible to reduction, providing a gateway to a variety of amino derivatives.
The transformation of the nitro group into an amino group is one of the most significant reactions for this class of compounds, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com This reduction can be achieved through several well-established methods, primarily catalytic hydrogenation or the use of dissolving metals in acidic media. masterorganicchemistry.comwikipedia.org
Commonly employed methods for the reduction of aromatic nitro compounds, which are applicable to 3-Benzyl-1-(4-nitrophenyl)piperidine to yield 3-Benzyl-1-(4-aminophenyl)piperidine, include:
Catalytic Hydrogenation: This is a widely used industrial method. sci-hub.st The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum on carbon, Platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.orgsci-hub.st This method is often clean and efficient.
Metal/Acid Reduction: The use of an easily oxidized metal in the presence of an acid is a classic method for nitro group reduction. masterorganicchemistry.com Common combinations include iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.com
The resulting product, 3-Benzyl-1-(4-aminophenyl)piperidine, is a versatile intermediate for further chemical synthesis.
Table 1: Common Reagents for the Reduction of the Nitro Group
| Method | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Solvent (e.g., Ethanol, Ethyl Acetate), RT-Elevated Temp. | 3-Benzyl-1-(4-aminophenyl)piperidine |
| Metal in Acid | Fe, Sn, or Zn with HCl | Aqueous/Alcoholic solution, Reflux | 3-Benzyl-1-(4-aminophenyl)piperidine |
| Transfer Hydrogenation | Ammonium (B1175870) formate, Raney Ni | Solvent (e.g., Methanol), Reflux | 3-Benzyl-1-(4-aminophenyl)piperidine |
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl systems bearing strong electron-withdrawing groups. libretexts.org In this compound, the nitro group, being para to the piperidine (B6355638) substituent, strongly activates the aromatic ring for nucleophilic attack. libretexts.org This occurs because the electron-withdrawing nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when it is in the ortho or para position relative to the site of nucleophilic attack. libretexts.org
While the parent compound lacks a conventional leaving group like a halide, the principles of SNAr dictate the ring's reactivity. If a leaving group were present at the ortho or para position to the nitro group, it would be readily displaced by a variety of nucleophiles. The reaction proceeds via an addition-elimination mechanism. libretexts.org The nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate, followed by the departure of the leaving group, which restores the aromaticity of the ring. libretexts.org
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Potential Product (Assuming a Leaving Group at C-1) |
|---|---|
| Hydroxide (OH⁻) | 4-(3-Benzylpiperidin-1-yl)phenol |
| Alkoxide (RO⁻) | 1-(4-Alkoxyphenyl)-3-benzylpiperidine |
| Ammonia (NH₃) | 4-(3-Benzylpiperidin-1-yl)aniline |
| Primary/Secondary Amine (RNH₂/R₂NH) | N-Alkyl-4-(3-benzylpiperidin-1-yl)aniline |
Transformations Involving the Piperidine Ring
The piperidine ring is a saturated heterocycle that can undergo various transformations, although the presence of the N-(4-nitrophenyl) group modifies its reactivity compared to simple N-alkyl piperidines.
The N-(4-nitrophenyl) group reduces the basicity and nucleophilicity of the piperidine nitrogen due to the electron-withdrawing nature of the aromatic ring. However, the C-H bonds on the piperidine ring, particularly those alpha to the nitrogen (at the C-2 and C-6 positions), can be sites for functionalization.
One modern approach for the selective functionalization of N-alkyl piperidines involves the formation of an endo-cyclic iminium ion, which can then be attacked by nucleophiles. acs.org This is often achieved through a modified Polonovski–Potier reaction, involving N-oxidation followed by treatment with an acylating agent like pivaloyl chloride. acs.org While the N-aryl group in this compound may influence the ease of N-oxide formation, this pathway represents a potential route for introducing substituents at the C-2 or C-6 positions.
Additionally, the C-H bonds of the benzyl (B1604629) group at the 3-position are potential sites for oxidation or other radical-mediated reactions. Direct functionalization at the C-3 position of a pre-formed piperidine ring can also be achieved through methods like lithiation followed by reaction with an electrophile, although this can be challenging on a complex substrate. youtube.com
Table 3: Potential Transformations of the Piperidine Moiety
| Reaction Type | Target Site | Potential Reagents | Expected Intermediate/Product |
|---|---|---|---|
| α-Functionalization | C-2 or C-6 | 1. m-CPBA (N-Oxidation) 2. PivCl (Iminium formation) 3. Nucleophile (e.g., Grignard, organolithium) | 2-Substituted-3-benzyl-1-(4-nitrophenyl)piperidine |
| Benzylic Oxidation | Benzylic CH₂ | KMnO₄ or CrO₃ | 3-Benzoyl-1-(4-nitrophenyl)piperidine |
| Ring Opening | C-N bonds | Harsh reductive or oxidative conditions | Various acyclic products |
Mechanistic Insights into Key Chemical Reactions
Understanding the mechanisms of the key reactions of this compound is crucial for controlling reaction outcomes and designing synthetic pathways.
Mechanism of Nitro Group Reduction: The catalytic hydrogenation of a nitro group on a metal surface is a complex heterogeneous process. It is generally understood to proceed in a stepwise manner, involving the formation of nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) intermediates before the final amine (R-NH₂) is produced. The metal catalyst provides a surface for the adsorption of both the nitro compound and hydrogen, facilitating the cleavage of N-O bonds and the formation of N-H bonds.
Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction on the nitrophenyl moiety follows a well-defined two-step addition-elimination mechanism.
Addition Step: A nucleophile attacks the carbon atom bearing a suitable leaving group. This is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost.
Stabilization: The negative charge of the Meisenheimer complex is delocalized throughout the ring and, crucially, onto the oxygen atoms of the para-nitro group. This resonance stabilization is what makes the reaction feasible.
Elimination Step: The leaving group departs, taking its bonding electrons with it. This is a fast step that restores the aromaticity of the ring, leading to the final substituted product.
Mechanism of α-Functionalization of the Piperidine Ring: The functionalization at the C-2 or C-6 position via an iminium ion intermediate (the Polonovski–Potier reaction) proceeds as follows:
N-Oxidation: The tertiary amine of the piperidine ring is first oxidized to an N-oxide using an oxidant like m-CPBA.
Acylation and Elimination: The N-oxide is treated with an acylating agent, such as pivaloyl chloride. This activates the N-oxide, leading to an E2-like elimination of a proton from an adjacent carbon (C-2 or C-6) to form a transient iminium ion.
Nucleophilic Attack: The electrophilic iminium ion is then readily attacked by a wide range of carbon-based nucleophiles, resulting in the formation of a new C-C bond at the α-position of the piperidine ring. acs.org
Mechanistic Pharmacological Investigations and Biological Target Interactions of 3 Benzyl 1 4 Nitrophenyl Piperidine Derivatives
Molecular Mechanisms of Action
The molecular mechanisms of action for derivatives structurally related to 3-Benzyl-1-(4-nitrophenyl)piperidine are diverse, involving interactions with specific receptors and enzymes, as well as modulation of neurotransmitter systems.
Dopamine (B1211576) D2 Receptor: The N-arylpiperazine and N-benzylpiperidine moieties are common scaffolds for ligands of dopamine receptors. Research on 1-benzyl-4-arylpiperazines has shown that these compounds can bind to the Dopamine D2 receptor. The interaction is primarily driven by the protonated nitrogen of the piperazine (B1678402)/piperidine (B6355638) ring forming a salt bridge with a conserved aspartate residue (Asp86) in the receptor's binding pocket. Additionally, edge-to-face pi-pi stacking interactions between the aromatic rings of the ligand and aromatic residues of the receptor, such as phenylalanine, tryptophan, and tyrosine, contribute significantly to the binding affinity. bg.ac.rs The introduction of an electron-withdrawing nitro group on the N-phenyl ring, as in this compound, could influence the electronic properties of the aryl group and thus modulate these aromatic interactions. bg.ac.rs Studies on N-phenylpiperazine analogs have demonstrated that substitutions on the phenyl ring can lead to high selectivity for the D3 receptor over the D2 receptor. nih.govnih.gov
CCR5 Receptor: The piperidine scaffold is a key feature in a class of C-C chemokine receptor type 5 (CCR5) antagonists, which are used as entry inhibitors for the HIV-1 virus. wikipedia.org These small-molecule antagonists bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor in an allosteric manner, inducing a conformational change that prevents the viral envelope protein gp120 from binding. wikipedia.org While the specific substitution pattern of this compound has not been explicitly studied as a CCR5 antagonist, various N-substituted piperidine derivatives have been investigated for this activity. nih.gov The nature and size of the substituents on the piperidine ring are crucial for both potency and selectivity. nih.gov
Sigma Receptors: Benzylpiperidine derivatives have also been identified as potent ligands for sigma receptors (σ1 and σ2). The binding pharmacophore for sigma receptors includes a central basic nitrogen atom and two distal hydrophobic regions. nih.gov The protonated nitrogen of the piperidine ring is thought to interact with key acidic residues in the receptor binding site. nih.gov The benzyl (B1604629) and N-phenyl groups of this compound could occupy these hydrophobic pockets, contributing to binding affinity. nih.gov
Derivatives of N-benzylpiperidine have demonstrated inhibitory activity against several enzymes.
Cholinesterases: A prominent area of investigation for N-benzylpiperidine derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. The N-benzylpiperidine moiety is a primary pharmacophore that interacts with the active site of AChE. nih.gov Structure-activity relationship studies of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (a potent AChE inhibitor) revealed that the benzyl group plays a crucial role in binding. nih.gov Kinetic studies have shown that some benzylpiperidine-linked derivatives act as competitive inhibitors of these enzymes. nih.gov
Monoacylglycerol Lipase (B570770) (MAGL): More recently, benzylpiperidine and benzylpiperazine-based compounds have been developed as reversible inhibitors of monoacylglycerol lipase (MAGL). unisi.it MAGL is an enzyme that hydrolyzes the endocannabinoid 2-arachidonoylglycerol. Inhibition of MAGL is being explored for its potential anti-inflammatory and anti-cancer properties. nih.gov The benzoylpiperidine fragment, which shares structural similarities with the benzylpiperidine core, has been identified as a privileged structure in the design of MAGL inhibitors. nih.gov
Based on the interactions with dopamine receptors and cholinesterases, derivatives of this compound have the potential to modulate multiple neurotransmitter systems.
By acting as ligands for dopamine D2/D3 receptors, these compounds could influence dopaminergic neurotransmission. Depending on whether they act as agonists, antagonists, or partial agonists, they could either enhance or suppress dopamine signaling, which is critical for motor control, motivation, and cognition. nih.govnih.gov
Through the inhibition of AChE and BChE, N-benzylpiperidine derivatives can increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. nih.gov This is a well-established mechanism for improving cognitive function in conditions like Alzheimer's disease. nih.gov
Structure-Activity Relationship (SAR) Analysis
The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring and the nitrogen atom.
Pharmacophore models for various targets highlight the importance of the structural features present in this compound.
Basic Nitrogen: For dopamine, sigma, and CCR5 receptors, a basic, ionizable nitrogen atom within the piperidine ring is a critical feature for binding, often forming a key ionic interaction with an acidic residue in the receptor. bg.ac.rsnih.govnih.gov
Aromatic/Hydrophobic Groups: The presence of aromatic rings, such as the benzyl and phenyl groups, is essential for occupying hydrophobic pockets in the binding sites of these receptors and enzymes. These groups contribute to binding affinity through van der Waals and pi-pi stacking interactions. bg.ac.rsnih.gov
Hydrogen Bond Acceptors/Donors: The nitro group on the N-phenyl ring can act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein that could enhance binding affinity.
A general pharmacophore model for sigma-1 receptor ligands, for example, consists of a basic nitrogen center flanked by two hydrophobic regions, a description that fits the structure of 3-benzyl-1-arylpiperidines. nih.gov
The specific substituents on the benzyl and N-phenyl rings, as well as their positions, can have a profound impact on the binding affinity and selectivity of the compound for its biological targets.
N-Aryl Substitution: In the context of dopamine D2/D3 receptor ligands, substitution on the N-phenyl ring is a key determinant of affinity and selectivity. For instance, in a series of N-phenylpiperazine analogs, the presence and position of substituents on the phenyl ring can shift the selectivity towards the D3 receptor over the D2 receptor. nih.govnih.gov The electron-withdrawing nature of the nitro group in this compound would significantly alter the electronic properties of the phenyl ring compared to an unsubstituted phenyl group, which in turn could affect its interaction with the receptor. bg.ac.rs
Benzyl Group Substitution: For CCR5 antagonists, the nature and size of the benzylic substituent have been shown to be critical in controlling receptor selectivity and potency. nih.gov In the case of cholinesterase inhibitors, modifications to the benzyl group can influence the potency of the compound. For example, in a series of donepezil (B133215) analogs, the presence of an electron-donating group on the aniline (B41778) para-position enhanced cholinesterase inhibition. nih.gov
The following table summarizes the structure-activity relationships of related piperidine derivatives for different biological targets:
| Target | Key Structural Features | Impact of Substituent Variation |
| Dopamine D2/D3 Receptors | N-arylpiperazine/piperidine scaffold, basic nitrogen, aromatic rings. | Substituents on the N-phenyl ring influence D3 vs. D2 selectivity. Electron-donating groups on the aryl moiety can increase binding affinity. |
| CCR5 Receptor | N-substituted piperidine core. | The nature and size of the N-substituent and other ring substituents are critical for potency and selectivity. |
| Sigma Receptors | Central basic nitrogen, two distal hydrophobic regions. | The nature of the N-substituent and other hydrophobic groups modulates affinity and selectivity for σ1 vs. σ2 receptors. |
| Cholinesterases (AChE/BChE) | N-benzylpiperidine moiety. | Substituents on the benzyl group can significantly alter inhibitory potency. |
Analysis of Ligand-Protein Contacts (e.g., π-sigma, π-π T-shaped, alkyl interactions)
The interaction of piperidine-based ligands with their biological targets is a complex interplay of various non-covalent forces. Molecular modeling and computational studies on benzylpiperidine derivatives, particularly those targeting receptors like the sigma-1 (σ1R) and sigma-2 (σ2R) receptors, have elucidated the specific contacts that govern binding affinity and selectivity. acs.orgnih.govnih.gov These interactions are crucial for understanding the molecule's mechanism of action at a molecular level.
The protonated nitrogen atom within the piperidine ring is a key pharmacophoric feature, often forming critical ionic interactions or hydrogen bonds. For instance, in studies of benzylpiperidine derivatives binding to sigma receptors, this ionized nitrogen atom frequently engages in a bidentate salt bridge with the carboxylate groups of key acidic residues like glutamic acid (Glu172) and aspartic acid (Asp126). nih.gov Furthermore, this positively charged center can establish strong π-cation interactions with the aromatic rings of residues such as Phenylalanine (Phe107) and Tryptophan (Trp89), significantly contributing to the ligand's anchoring within the binding cavity. nih.gov
The specific nature and geometry of these interactions can differentiate between binding to various receptor subtypes. For example, the substitution pattern on the aromatic rings can modulate the electronic and steric properties of the ligand, thereby fine-tuning its interactions and conferring selectivity for one biological target over another. acs.org
Table 1: Summary of Key Ligand-Protein Contacts for Benzylpiperidine Derivatives at Sigma Receptors
| Interaction Type | Ligand Moiety Involved | Key Interacting Protein Residues | Reference |
|---|---|---|---|
| Ionic Interaction / Salt Bridge | Protonated Piperidine Nitrogen | Glu172, Asp126 | nih.gov |
| π-Cation | Protonated Piperidine Nitrogen | Phe107, Trp89 | nih.gov |
| π-π Stacking / T-shaped | Benzyl and Phenyl Rings | Tyr103, Phe107 | nih.gov |
| Hydrophobic / Alkyl | Piperidine Ring, Benzyl Group | Trp89, Leu95, Tyr103, Leu105, Val162, Leu182 | nih.gov |
| Hydrogen Bonding | Protonated Piperidine Nitrogen | Glu172 | nih.gov |
Advanced Ligand Design and Scaffold Exploration
Rational Design of Analogues based on Mechanistic Understanding
A thorough understanding of the ligand-protein contacts detailed above provides a solid foundation for the rational design of novel analogues with improved potency, selectivity, and pharmacokinetic profiles. Structure-based drug design, leveraging computational docking and molecular dynamics, allows for the targeted modification of the this compound scaffold to enhance interactions with specific biological targets. nih.gov
For instance, in the context of developing multitarget-directed ligands for complex conditions like Alzheimer's disease, the N-benzyl piperidine core, present in drugs like Donepezil, has been rationally modified. nih.govnih.gov By understanding the key binding residues in targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), medicinal chemists can design derivatives that optimize interactions within the binding sites of both enzymes. nih.gov This might involve altering the substitution pattern on the benzyl or phenyl rings to introduce groups that can form additional hydrogen bonds or hydrophobic interactions, thereby increasing binding affinity. researchgate.net
One strategy involves modifying the linker between the piperidine core and the aromatic systems to achieve an optimal geometric arrangement within the binding pocket. Another approach is the introduction of specific functional groups onto the aromatic rings to modulate electronic properties or to engage with specific amino acid side chains. For example, designing analogues where the nitrophenyl group is replaced with other substituted moieties can be explored to fine-tune selectivity and reduce potential off-target effects. The goal is to create new chemical entities that not only bind effectively but also exhibit a desired biological response based on a clear mechanistic hypothesis. nih.govresearchgate.net
Table 2: Examples of Rationally Designed N-Benzyl Piperidine Analogues for Alzheimer's Disease Targets
| Analogue/Derivative | Design Rationale | Biological Target(s) | Observed Activity | Reference |
|---|---|---|---|---|
| Derivative 4a (N-benzyl-piperidine analogue) | Rational modification of Donepezil structure for dual inhibition. | AChE / BuChE | Potent dual inhibitor (AChE IC50 = 2.08 µM; BuChE IC50 = 7.41 µM). | nih.gov |
| Compound d5 (N-benzyl piperidine derivative) | Hybrid design combining Donepezil moiety with a histone deacetylase (HDAC) inhibitor pharmacophore. | HDAC / AChE | Dual enzyme inhibition (HDAC IC50 = 0.17 µM; AChE IC50 = 6.89 µM). | nih.gov |
| Compound d10 (N-benzyl piperidine derivative) | Hybrid design strategy similar to compound d5. | HDAC / AChE | Dual enzyme inhibition (HDAC IC50 = 0.45 µM; AChE IC50 = 3.22 µM). | nih.gov |
Exploration of the Piperidine Scaffold in Novel Chemical Entities
The piperidine ring is a privileged scaffold in medicinal chemistry, recognized for its prevalence in a vast number of natural products and synthetic pharmaceuticals. mdpi.com It is one of the most common heterocyclic fragments found in drugs approved by the U.S. Food and Drug Administration (FDA). arizona.edu The structural and physicochemical properties of the piperidine scaffold make it an extremely valuable building block in drug discovery. arizona.edu
The six-membered saturated ring is conformationally flexible yet stable, and the nitrogen atom can be readily functionalized to introduce diverse substituents, providing a vector for exploring chemical space. rsc.org Introducing a chiral piperidine scaffold can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiac hERG toxicity. thieme-connect.com This versatility has led to its incorporation into a wide array of therapeutic agents, including central nervous system (CNS) modulators, anticancer agents, antivirals, and analgesics. arizona.eduresearchgate.net
The exploration of the piperidine scaffold continues to yield novel chemical entities for a range of diseases. nih.gov Its three-dimensional nature is particularly attractive in modern fragment-based drug discovery, which seeks to move away from flat, two-dimensional molecules. rsc.org By decorating the piperidine core at its various positions (including the nitrogen and carbon atoms), chemists can generate libraries of diverse compounds with distinct shapes and functionalities, increasing the probability of discovering leads for previously "undruggable" targets. rsc.orgthieme-connect.com The continued use of this scaffold in drug design programs underscores its importance and enduring potential in the development of future medicines. thieme-connect.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
